molecular formula C5H11ClN2O B6269116 rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans CAS No. 1955556-77-0

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans

Cat. No.: B6269116
CAS No.: 1955556-77-0
M. Wt: 150.6
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Description

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans: is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by amination and acylation steps. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclopropyl]acetamide
  • N-[(1S,2S)-2-aminocyclopropyl]acetamide
  • N-[(1R,2S)-2-aminocyclopropyl]acetamide

Uniqueness

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans is unique due to its specific stereochemistry and the presence of the cyclopropyl ring

Properties

CAS No.

1955556-77-0

Molecular Formula

C5H11ClN2O

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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